molecular formula C10H9NO3 B1316542 Methyl 2-(1,3-benzoxazol-5-yl)acetate CAS No. 97479-79-3

Methyl 2-(1,3-benzoxazol-5-yl)acetate

Cat. No.: B1316542
CAS No.: 97479-79-3
M. Wt: 191.18 g/mol
InChI Key: FWUQPSOUPSUZAF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-(1,3-benzoxazol-5-yl)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its application. For example, some benzoxazole derivatives inhibit microbial growth by targeting bacterial enzymes, while others exert anticancer effects by interfering with cellular signaling pathways .

Properties

IUPAC Name

methyl 2-(1,3-benzoxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQPSOUPSUZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585919
Record name Methyl (1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97479-79-3
Record name Methyl (1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl-2-(3-amino-4-hydroxyphenyl)acetate (1.39 g, 7.67 mmol) was combined at RT with triethyl orthoformate (10 ml). The reaction mixture was heated to reflux for 12 h and then cooled to RT. Water (70 mL) was added thereto and the reaction mixture was extracted with EA. The combined organic phases were dried over MgSO4 and filtered. The solvent was removed under a vacuum and the residue purified by means of column chromatography (n-hexane/EA=2:1).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

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